molecular formula C9H7N3 B177285 5-amino-1H-indole-7-carbonitrile CAS No. 196205-12-6

5-amino-1H-indole-7-carbonitrile

Cat. No. B177285
M. Wt: 157.17 g/mol
InChI Key: CTSQWJSRMOOUNW-UHFFFAOYSA-N
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Description

5-amino-1H-indole-7-carbonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic molecule that contains an indole ring with an amino group and a cyano group attached to it. The chemical formula for 5-amino-1H-indole-7-carbonitrile is C9H7N3.

Mechanism Of Action

The mechanism of action of 5-amino-1H-indole-7-carbonitrile is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inhibiting the activity of certain enzymes that are involved in cell division and growth. It may also induce apoptosis, which is a process of programmed cell death.

Biochemical And Physiological Effects

Studies have shown that 5-amino-1H-indole-7-carbonitrile can have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as topoisomerase and tubulin, which are involved in DNA replication and cell division. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 5-amino-1H-indole-7-carbonitrile in lab experiments is its potential as an anticancer and antimicrobial agent. This compound may be useful in developing new drugs for the treatment of cancer and infectious diseases. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for research on 5-amino-1H-indole-7-carbonitrile. One area of interest is the development of new drugs based on this compound for the treatment of cancer and infectious diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential toxicity. It may also be useful to investigate the potential of this compound as a diagnostic tool for cancer and other diseases.

Scientific Research Applications

5-amino-1H-indole-7-carbonitrile has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, it has been found to have antimicrobial activity against various bacterial strains.

properties

CAS RN

196205-12-6

Product Name

5-amino-1H-indole-7-carbonitrile

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

5-amino-1H-indole-7-carbonitrile

InChI

InChI=1S/C9H7N3/c10-5-7-4-8(11)3-6-1-2-12-9(6)7/h1-4,12H,11H2

InChI Key

CTSQWJSRMOOUNW-UHFFFAOYSA-N

SMILES

C1=CNC2=C(C=C(C=C21)N)C#N

Canonical SMILES

C1=CNC2=C(C=C(C=C21)N)C#N

synonyms

1H-Indole-7-carbonitrile, 5-amino-

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 7-cyano-5-nitroindole (1.5 g, 8.2 mmol), hydrazine (1.0 mL, 31.2 mmol) and 10% Pd/C (20 mg) in 30 mL of MeOH was stirred at reflux for 2 h. The reaction mixture was filtered and concentrated in vacuo to provide 1.3 g (>95%) of the amine.
Name
7-cyano-5-nitroindole
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One
Name
Yield
95%

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